molecular formula C16H10ClN3O3S B2834626 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 307536-44-3

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2834626
CAS No.: 307536-44-3
M. Wt: 359.78
InChI Key: WPNWRJLKJMUBHD-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine .

Chemical Reactions Analysis

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-13-7-6-11(20(22)23)8-12(13)15(21)19-16-18-14(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNWRJLKJMUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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